molecular formula C25H18ClNO5 B4039243 1-benzoylpropyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate

1-benzoylpropyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B4039243
M. Wt: 447.9 g/mol
InChI Key: BHPSWXGYXDLLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoylpropyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C25H18ClNO5 and its molecular weight is 447.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 447.0873504 g/mol and the complexity rating of the compound is 749. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis Methodologies : A study detailed the synthesis of isoquinoline derivatives, highlighting the use of aceto- and benzonitriles and dimethoxyphenylacetone. This process involves electrophilic activation and nucleophilicity of nitrile, resembling a typical Ritter reaction, leading to high yields of alkaloids like dioxyline (Brovchenko et al., 1992).
  • Chemical Reactions and Derivatives : Research on ω-Chloroisonitrosoacetophenone revealed its ability to afford benzoylisoxazolinines and -isoxazoles when treated with ethylenic and acetylenic dipolarophiles. This study provides insight into the reactivity of benzoyl cyanide N-oxide derivatives and their potential in synthesizing novel heteroaromatic compounds (Sasaki et al., 1971).

Potential Applications

  • Intramolecular Cyclization Reactions : A recent study explored the intramolecular cyclization of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates, leading to the formation of benz[f]isoindoline derivatives. This research highlights the compound's potential in synthesizing diverse organic structures, hinting at applications in material science or pharmacology (Wang et al., 2023).
  • Photopolymerization Processes : The compound's utility is further demonstrated in a study focused on nitroxide-mediated photopolymerization. An alkoxyamine derivative, with a structure related to 1-benzoylpropyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate, was used as a photoiniferter, showing potential in material sciences for creating polymers with specific properties (Guillaneuf et al., 2010).

Properties

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClNO5/c1-2-21(22(28)15-8-4-3-5-9-15)32-25(31)16-12-13-17-18(14-16)24(30)27(23(17)29)20-11-7-6-10-19(20)26/h3-14,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPSWXGYXDLLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.